3-Amino-3-methylbutanoic acid
Overview
Description
3-Amino-3-methylbutanoic acid is a compound of interest in the field of amino acid research. While the provided abstracts do not directly discuss 3-Amino-3-methylbutanoic acid, they do provide insights into closely related compounds and their synthesis, molecular structure, and chemical reactions. For instance, studies on 2,4-diamino-3-methylbutanoic acid , 3-alkyl-4-aminobutanoic acids , and (R)- and (S)-4-Amino-3-methylbutanoic acids contribute to the broader understanding of the synthesis and properties of amino acids with similar structures.
Synthesis Analysis
The synthesis of related amino acids has been achieved through various methods. For example, 2,4-diamino-3-methylbutanoic acid was identified in root nodules and involved comparative studies with synthesized isomeric diamino acids . A convenient synthesis of 3-alkyl-4-aminobutanoic acids was reported using Michael addition followed by catalytic hydrogenation and acid hydrolysis . A greener synthesis approach for (S)-3-aminobutanoic acid was developed using a chemoenzymatic process with an enzymatic resolution step, highlighting the importance of environmentally friendly methods . Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids involved enantioselective hydrolysis and conversion of ester groups to amines .
Molecular Structure Analysis
The molecular structure of amino acids similar to 3-Amino-3-methylbutanoic acid has been studied using various techniques. Vibrational spectra of zwitterionic 3-Aminobutanoic acid were examined, supported by density functional theory (DFT) calculations, revealing insights into the zwitterionic dimer structure and the importance of hydrogen bonding .
Chemical Reactions Analysis
Chemical reactions involving amino acids with structures related to 3-Amino-3-methylbutanoic acid have been explored. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives were studied, leading to the formation of various cyclic compounds . Diastereoselective alkylation of 3-Aminobutanoic acid in the 2-position was also reported, demonstrating the potential for creating a variety of substituted amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids similar to 3-Amino-3-methylbutanoic acid can be inferred from the studies on related compounds. The zwitterionic nature of these amino acids in solid phase and their behavior in a water solvent medium were particularly noted . The synthesis methods also imply that these amino acids can exist in various enantiomeric forms, which can significantly influence their physical and chemical properties .
Scientific Research Applications
1. Food Chemistry and Metabolite Analysis
3-Amino-3-methylbutanoic acid is relevant in food chemistry, particularly in understanding the metabolite production in various food items. For instance, in the study of Lactobacillus sanfranciscensis LSCE1, a metabolic shift towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids was observed under acid stress during sourdough fermentation. This shift was linked to branched-chain amino acid (BCAA) catabolism and was suggested to support growth in restricted environments such as sourdough characterized by acid stress and recurrent carbon starvation (Serrazanetti et al., 2011).
2. Analysis in Alcoholic Beverages
3-Amino-3-methylbutanoic acid and its derivatives have been studied in the context of alcoholic beverages. A method was developed for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
3. Thermodynamic Properties
The thermodynamic properties of amino acids, including 3-Amino-3-methylbutanoic acid, in aqueous solutions are critical for understanding the stabilization mechanisms of proteins. Studies have investigated the density and speed of sound of this amino acid in various aqueous solutions, providing insights into solute-solute and solute-solvent interactions (Pal & Chauhan, 2011).
4. Synthesis and Applications in Chemistry
The synthesis of coordination compounds of 2-amino-3-methylbutanoic acid has been explored for their potential antibacterial activities. This research indicates potential applications in the field of medicinal chemistry (Aiyelabola et al., 2020). Additionally, the stereoselective syntheses of fluorinated amino acids starting from 3-methylbutanoic acid derivatives have been achieved, highlighting the compound's utility in organic chemistry (Pigza et al., 2009).
5. Extraterrestrial Chemistry
Interestingly, 3-Amino-3-methylbutanoic acid has been identified in extraterrestrial contexts. For example, it was found in the Almahata Sitta meteorite, providing insights into the organic chemistry of celestial bodies and the potential for life-supporting compounds in space (Glavin et al., 2009).
properties
IUPAC Name |
3-amino-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAIWOMJQWGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375421 | |
Record name | 3-amino-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylbutanoic acid | |
CAS RN |
625-05-8 | |
Record name | 3-amino-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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